3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester
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Overview
Description
3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester is a synthetic organic compound that belongs to the class of benzoic acid derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and tert-butyl carbamate.
Protection of Amino Group: The amino group is protected using tert-butyl carbamate to form a tert-butoxycarbonyl (Boc) protected amine.
Esterification: The benzoic acid is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Coupling Reaction: The protected amine is then coupled with the esterified benzoic acid under suitable conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Automated processes: For precise control of reaction conditions such as temperature, pressure, and pH.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Acid or base catalysts for esterification and hydrolysis reactions.
Major Products
Oxidation products: Carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence biochemical pathways related to its structural features, such as those involving amino acids or benzoic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid: Lacks the methyl ester group.
3-(2-Amino-ethyl)-benzoic acid methyl ester: Lacks the tert-butoxycarbonyl protection.
Benzoic acid methyl ester: Lacks the amino and tert-butoxycarbonyl groups.
Uniqueness
3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester is unique due to the presence of both the amino group and the tert-butoxycarbonyl protection, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
methyl 3-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(16)9-10-6-5-7-11(8-10)13(17)19-4/h5-8,12H,9,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTHHFXBEMWAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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